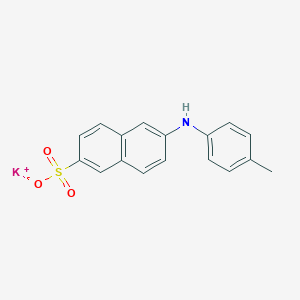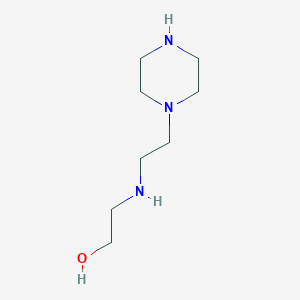
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PEPA is a derivative of ethanolamine, which is a common building block in the synthesis of various bioactive molecules.
Aplicaciones Científicas De Investigación
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters that play important roles in regulating mood, motivation, and cognition.
Efectos Bioquímicos Y Fisiológicos
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of neurotransmitters, as well as to enhance the expression of genes involved in synaptic plasticity. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. One area of interest is the development of more potent and selective analogues of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol in modulating the immune system, which may have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol and its potential applications in various fields of medicine.
Conclusion
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is a chemical compound that has shown great promise in the field of medicinal chemistry. Its wide range of biological activities and potential therapeutic applications make it an important area of research. By continuing to investigate the synthesis, mechanism of action, and potential applications of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, we may be able to develop new treatments for a variety of diseases and disorders.
Métodos De Síntesis
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol can be synthesized through a multistep process that involves the reaction of ethanolamine with 2-bromoethylpiperazine. The resulting intermediate is then treated with sodium hydroxide to yield 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. This synthesis method has been optimized to produce high yields of pure 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, making it a viable option for large-scale production.
Propiedades
Número CAS |
134699-02-8 |
|---|---|
Nombre del producto |
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol |
Fórmula molecular |
C8H19N3O |
Peso molecular |
173.26 g/mol |
Nombre IUPAC |
2-(2-piperazin-1-ylethylamino)ethanol |
InChI |
InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |
Clave InChI |
KOCRVTCEUXRPPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCCO |
SMILES canónico |
C1CN(CCN1)CCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



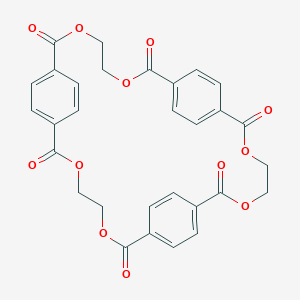

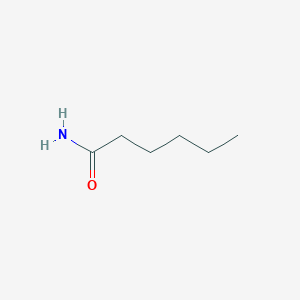
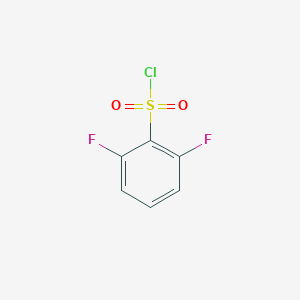
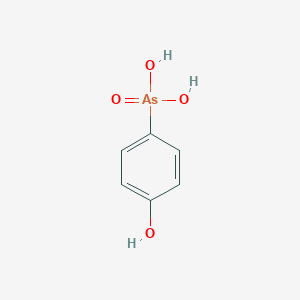
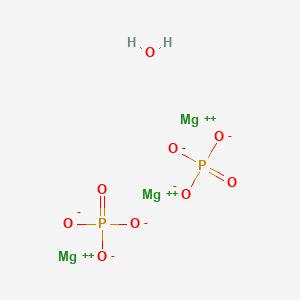
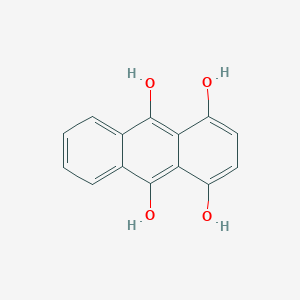
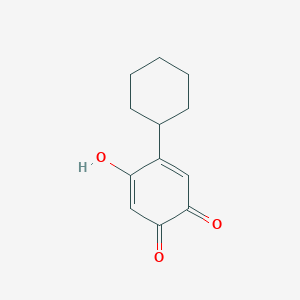
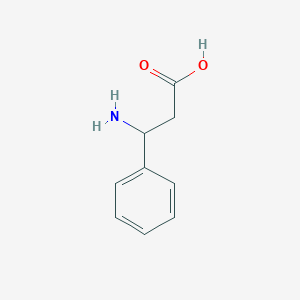
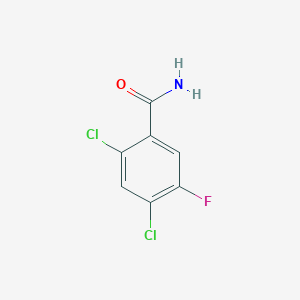
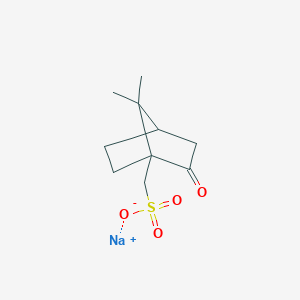
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
